molecular formula C20H26N4O2S B11201764 N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine

N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine

Cat. No.: B11201764
M. Wt: 386.5 g/mol
InChI Key: YBHIENQVQVYJCN-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine typically involves multiple steps, including the formation of the pyridazine core and the subsequent attachment of the cyclopentyl and pyrrolidinylsulfonylphenyl groups. Common synthetic routes may involve:

    Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Attachment of the Cyclopentyl Group: This step may involve nucleophilic substitution reactions where a cyclopentyl halide reacts with the pyridazine core.

    Introduction of the Pyrrolidinylsulfonylphenyl Group: This step often involves sulfonylation reactions using pyrrolidine and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine involves its interaction with specific molecular targets. The pyridazine core can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the cyclopentyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazine-2-carboxylate: Similar structure but with a pyrazine core.

    N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridine-3-amine: Similar structure but with a pyridine core.

Uniqueness

N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine is unique due to its specific combination of functional groups and its pyridazine core, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-cyclopentyl-6-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)pyridazin-3-amine

InChI

InChI=1S/C20H26N4O2S/c1-15-8-9-16(14-19(15)27(25,26)24-12-4-5-13-24)18-10-11-20(23-22-18)21-17-6-2-3-7-17/h8-11,14,17H,2-7,12-13H2,1H3,(H,21,23)

InChI Key

YBHIENQVQVYJCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCC3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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